In-Depth Technical Guide: trans-3-(3-Pyridyl)acrylic Acid
In-Depth Technical Guide: trans-3-(3-Pyridyl)acrylic Acid
CAS Number: 19337-97-4
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of trans-3-(3-Pyridyl)acrylic acid, a molecule of significant interest in coordination chemistry and with potential applications in antiviral drug development. This document consolidates key physicochemical data, spectroscopic information, a detailed synthesis protocol, and insights into its biological activity.
Physicochemical and Spectroscopic Data
trans-3-(3-Pyridyl)acrylic acid is a solid, bifunctional organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 19337-97-4 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Melting Point | 232-235 °C (decomposes) | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | O=C(O)/C=C/c1cccnc1 | [3] |
| InChI Key | VUVORVXMOLQFMO-ONEGZZNKSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of trans-3-(3-Pyridyl)acrylic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the vinyl and pyridyl protons. In DMSO-d₆, the following chemical shifts (δ) in ppm are observed: 12.6 (s, 1H, COOH), 8.87 (d, 1H), 8.60 (dd, 1H), 8.16 (d, 1H), 7.64 (d, 1H, J=16.1 Hz), 7.46 (dd, 1H), 6.71 (d, 1H, J=16.1 Hz).[4]
Mass Spectrometry: The mass spectrum of the head-to-tail dimer of 3-pyridylacrylic acid shows an (M-1)⁻ peak at m/z 297.13, confirming the dimerization.[5]
Infrared (IR) Spectroscopy: The FTIR spectrum of acrylic acid, a related compound, shows a powerful peak for the C=O group at a wavelength of 1750 cm⁻¹.[7] The spectrum of polyacrylates, derived from acrylic acid, is characterized by strong absorptions around 1700, 1200, and 1100 cm⁻¹ corresponding to the C=O, C-C-O, and O-C-C stretching vibrations of the ester group.[8]
Synthesis of trans-3-(3-Pyridyl)acrylic Acid
The primary synthetic route to trans-3-(3-Pyridyl)acrylic acid is the Knoevenagel-Doebner condensation.[9][10] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[9]
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from a general procedure for the synthesis of phenolic acids and can be applied to the synthesis of trans-3-(3-Pyridyl)acrylic acid.[11]
Materials:
-
3-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (for precipitation)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the purified trans-3-(3-Pyridyl)acrylic acid under vacuum.
Biological Activity and Applications
trans-3-(3-Pyridyl)acrylic acid has demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[12][13][14] This has positioned it as a lead compound for the development of novel plant protection agents.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Studies have shown that trans-3-aryl acrylic acids exhibit significant antiviral activity against TMV, with some derivatives showing higher efficacy than the commercial antiviral agent, Ribavirin.[12][13]
Experimental Protocol: Half-Leaf Method for Antiviral Assay
This method is a standard procedure for evaluating the in vivo antiviral activity of compounds against TMV.[15]
-
Virus Inoculation: The upper leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.
-
Compound Application: The test compound, dissolved in a suitable solvent, is applied to one half of the inoculated leaves, while the other half is treated with the solvent as a control.
-
Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a specified period to allow for the development of local lesions.
-
Evaluation: The number of local lesions on the treated and control halves of the leaves are counted.
-
Calculation of Inhibition Rate: The antiviral activity is expressed as the percentage of inhibition, calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Mechanism of Antiviral Action
The antiviral mechanism of trans-3-aryl acrylic acids against TMV is believed to involve the inhibition of virus assembly. While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may interfere with the polymerization of the TMV coat protein, a crucial step in the formation of new virus particles.[15]
Potential Interaction with Plant Defense Signaling Pathways
While direct evidence for the interaction of trans-3-(3-Pyridyl)acrylic acid with specific plant signaling pathways is currently limited, its antiviral activity suggests a potential modulation of the host's defense mechanisms. The jasmonate signaling pathway is a key component of the plant's induced systemic resistance to a broad range of pathogens, including viruses.[16][17][18]
The jasmonate signaling pathway is initiated by the perception of stress signals, leading to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.
Other Applications
Beyond its potential in agriculture, trans-3-(3-Pyridyl)acrylic acid serves as a versatile building block in materials science. Its bifunctional nature, possessing both a carboxylic acid group and a pyridine ring, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in areas such as gas storage, catalysis, and luminescence.
Safety Information
trans-3-(3-Pyridyl)acrylic acid is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.
Conclusion
trans-3-(3-Pyridyl)acrylic acid is a compound with a rich chemical profile and promising applications. Its straightforward synthesis via the Knoevenagel-Doebner condensation makes it an accessible building block for further research and development. The significant antiviral activity against TMV warrants further investigation into its precise mechanism of action and its potential to induce plant defense signaling pathways. As research continues, trans-3-(3-Pyridyl)acrylic acid and its derivatives may play an increasingly important role in the development of novel antiviral agents and advanced materials.
References
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- 2. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 19337-97-4|trans-3-(3-Pyridyl)acrylic acid| Ambeed [ambeed.com]
- 4. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 12. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents | PLOS One [journals.plos.org]
- 13. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]
- 16. Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
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